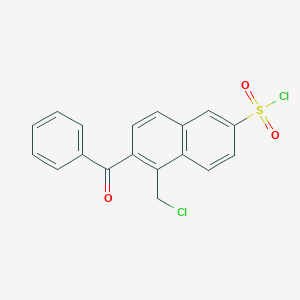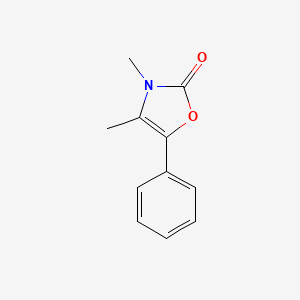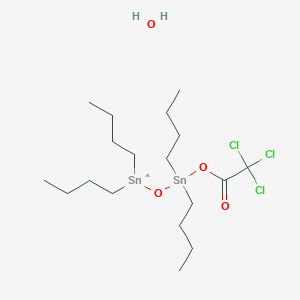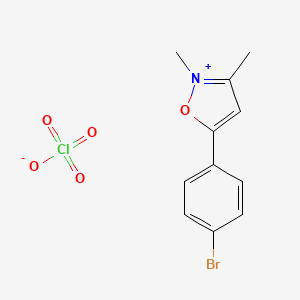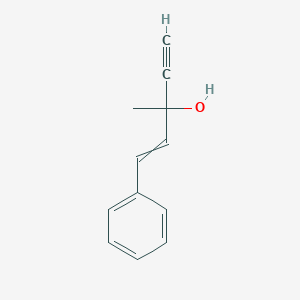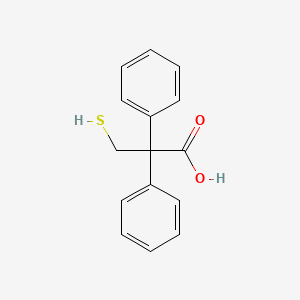![molecular formula C21H24S B14639881 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran CAS No. 55480-38-1](/img/structure/B14639881.png)
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is an organic compound that features a unique structure combining a benzyl group, a phenyl group, and a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thio-containing pyrimidines: These compounds have similar sulfur-containing structures and exhibit diverse biological activities.
Thiopyran derivatives: These compounds share the thiopyran ring structure and have various applications in chemistry and biology.
Uniqueness
4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is unique due to its specific combination of benzyl, phenyl, and thiopyran groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55480-38-1 |
|---|---|
Molekularformel |
C21H24S |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
4-benzyl-2-phenyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C21H24S/c1-3-8-16(9-4-1)14-18-15-21(17-10-5-2-6-11-17)22-20-13-7-12-19(18)20/h1-6,8-11,18-21H,7,12-15H2 |
InChI-Schlüssel |
CCRSRTAJYNXWDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)SC(CC2CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
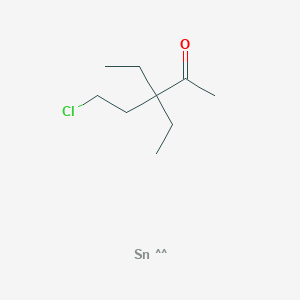
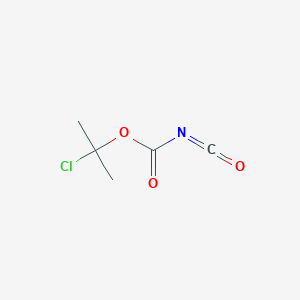
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
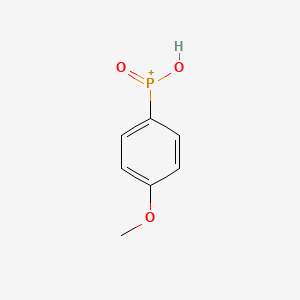

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
